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Compound of Interest

Compound Name: 2,4-Dihydroxybenzaldehyde

Cat. No.: B120756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,4-
Dihydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical

compounds and other commercially important chemicals. The following sections detail its

Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic

profiles, offering a foundational dataset for researchers in drug discovery and materials

science.

Spectroscopic Data Summary
The empirical formula of 2,4-Dihydroxybenzaldehyde is C₇H₆O₃, with a molecular weight of

138.12 g/mol . Its structure, featuring a benzene ring substituted with two hydroxyl groups and

a formyl group, gives rise to a distinct spectroscopic signature.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 2,4-Dihydroxybenzaldehyde is characterized by the presence of

hydroxyl, carbonyl, and aromatic functionalities. The key absorption bands are summarized in

the table below.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200-3400 (broad) O-H stretch Phenolic -OH

~1640 C=O stretch Aldehyde

~1580 C=C stretch Aromatic ring

~1480 C-H bend Aromatic ring

~1200-1300 C-O stretch Phenolic -OH

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2,4-Dihydroxybenzaldehyde provide detailed information

about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectrum (in DMSO-d₆)[1]

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

10.73 s 2H - -OH (phenolic)

9.92 s 1H - -CHO (aldehyde)

7.52 d 1H 8.8 H-6

6.39 dd 1H 8.8, 2.4 H-5

6.32 d 1H 2.4 H-3

¹³C NMR Spectrum (in DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

~190 C=O (aldehyde)

~165 C-OH (C4)

~162 C-OH (C2)

~135 C-H (C6)

~115 C-CHO (C1)

~108 C-H (C5)

~103 C-H (C3)

Note: Specific chemical shift values for ¹³C NMR can vary slightly depending on the solvent and

concentration.

Experimental Protocols
FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of solid 2,4-Dihydroxybenzaldehyde.

Materials:

2,4-Dihydroxybenzaldehyde

Potassium bromide (KBr), spectroscopy grade, dried

Agate mortar and pestle

Pellet press

FT-IR spectrometer

Procedure:

Sample Preparation: A small amount of 2,4-Dihydroxybenzaldehyde (1-2 mg) is placed in a

clean, dry agate mortar.
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Grinding: The sample is thoroughly ground to a fine powder.

Mixing: Approximately 100-200 mg of dry KBr powder is added to the mortar. The sample

and KBr are intimately mixed by grinding until a homogenous mixture is obtained.

Pellet Formation: The mixture is transferred to a pellet die. The die is placed in a hydraulic

press and pressure is applied (typically 8-10 tons) for several minutes to form a transparent

or translucent pellet.

Spectral Acquisition: The KBr pellet is removed from the die and placed in the sample holder

of the FT-IR spectrometer. The spectrum is recorded over the desired wavenumber range

(e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for

baseline correction.

NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain the ¹H and ¹³C NMR spectra of 2,4-Dihydroxybenzaldehyde.

Materials:

2,4-Dihydroxybenzaldehyde

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tube (5 mm)

NMR spectrometer

Procedure:

Sample Preparation: Approximately 5-10 mg of 2,4-Dihydroxybenzaldehyde is accurately

weighed and dissolved in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

Transfer: The solution is transferred to a clean, dry 5 mm NMR tube.

Shimming: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed

to achieve homogeneity.
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Spectral Acquisition:

¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence. The

chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm.

¹³C NMR: The ¹³C NMR spectrum is acquired with proton decoupling. The chemical shifts

are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,4-Dihydroxybenzaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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